

# Application Notes and Protocols: Synthesis and Evaluation of Isogranulatimide and Its Derivatives

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## Compound of Interest

Compound Name: *Isogranulatimide*

Cat. No.: *B8811538*

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These application notes provide a comprehensive overview of the synthesis of **isogranulatimide** and its derivatives, potent inhibitors of the G2/M checkpoint kinase Chk1. This document includes detailed experimental protocols derived from published literature, quantitative data on compound activity, and visualizations of the relevant biological pathways and experimental workflows.

## Introduction

**Isogranulatimide** is a marine alkaloid isolated from the ascidian *Didemnum granulatum*. It has garnered significant interest in the field of oncology due to its activity as a G2 cell cycle checkpoint inhibitor.[1] By targeting the checkpoint kinase 1 (Chk1), **isogranulatimide** and its derivatives can sensitize p53-deficient cancer cells to DNA-damaging agents, making them promising candidates for further drug development.[1] This document outlines the synthetic routes to **isogranulatimide** and several of its analogues, along with their biological activities.

## Data Presentation

### Table 1: Synthesis Yields of Isogranulatimide and Key Intermediates

Compound	Starting Material	Key Reagents/Conditions	Yield (%)	Reference
Isodidemnimide A	Indole, Imidazole, Oxalyl chloride	1. (COCl) <sub>2</sub> , Et <sub>2</sub> O; 2. Imidazole, THF	~60% (over 2 steps)	[1]
Didemnimide C	3-bromo-1H-indole, N-(tert-butoxycarbonyl)imidazole	CuI, K <sub>2</sub> CO <sub>3</sub> , DMF	75%	[1]
Isogranulatimide	Isodidemnimide A	hν, MeCN	45%	[1]
17-Methylgranulatimide	1-methyl-3-((1H-imidazol-1-yl)carbonyl)-1H-indole	hν, MeCN	Not Reported	[1]
Isogranulatimide A	3-((1H-imidazol-1-yl)carbonyl)-1H-indole-5-carbaldehyde	hν, MeCN	Not Reported	[1]
Isogranulatimide B	1-(5-bromo-1H-indol-3-yl)-2-(1H-imidazol-1-yl)ethane-1,2-dione	hν, MeCN	Not Reported	[1]
Isogranulatimide C	3-(1H-imidazole-1-carbonyl)-1H-indole-6-carboxylic acid	hν, MeCN	Not Reported	[1]

**Table 2: Biological Activity of Isogranulatimide and Derivatives**

Compound	Target	IC <sub>50</sub> (μM)	Cell Line(s)	Reference
Isogranulatimide	Chk1	0.1	In vitro kinase assay	[2]
Granulatimide	Chk1	0.25	In vitro kinase assay	[2]
Isogranulatimide B	Chk1	>10	In vitro kinase assay	[2]
Isogranulatimide C	Chk1	0.5	In vitro kinase assay	[2]
Isogranulatimide	G2 Checkpoint Inhibition	~1	p53-deficient MCF-7	[2]
Analogue 4a (Pyrrolic)	Growth Inhibition	10-20	A549, U373, LoVo, MCF-7, HS683, PC-3, OE21, B16F10	[2]
Analogue 9a (Pyrazolic)	Growth Inhibition	10-20	A549, U373, LoVo, MCF-7, HS683, PC-3, OE21, B16F10	[2]
Analogue 9e (Pyrazolic)	Growth Inhibition	10-20	A549, U373, LoVo, MCF-7, HS683, PC-3, OE21, B16F10	[2]

## Experimental Protocols

The following protocols are based on an improved synthesis of **isogranulatimide** and its derivatives.[1]

## Protocol 1: Synthesis of Isodidemnimide A (Precursor to Isogranulatimide)

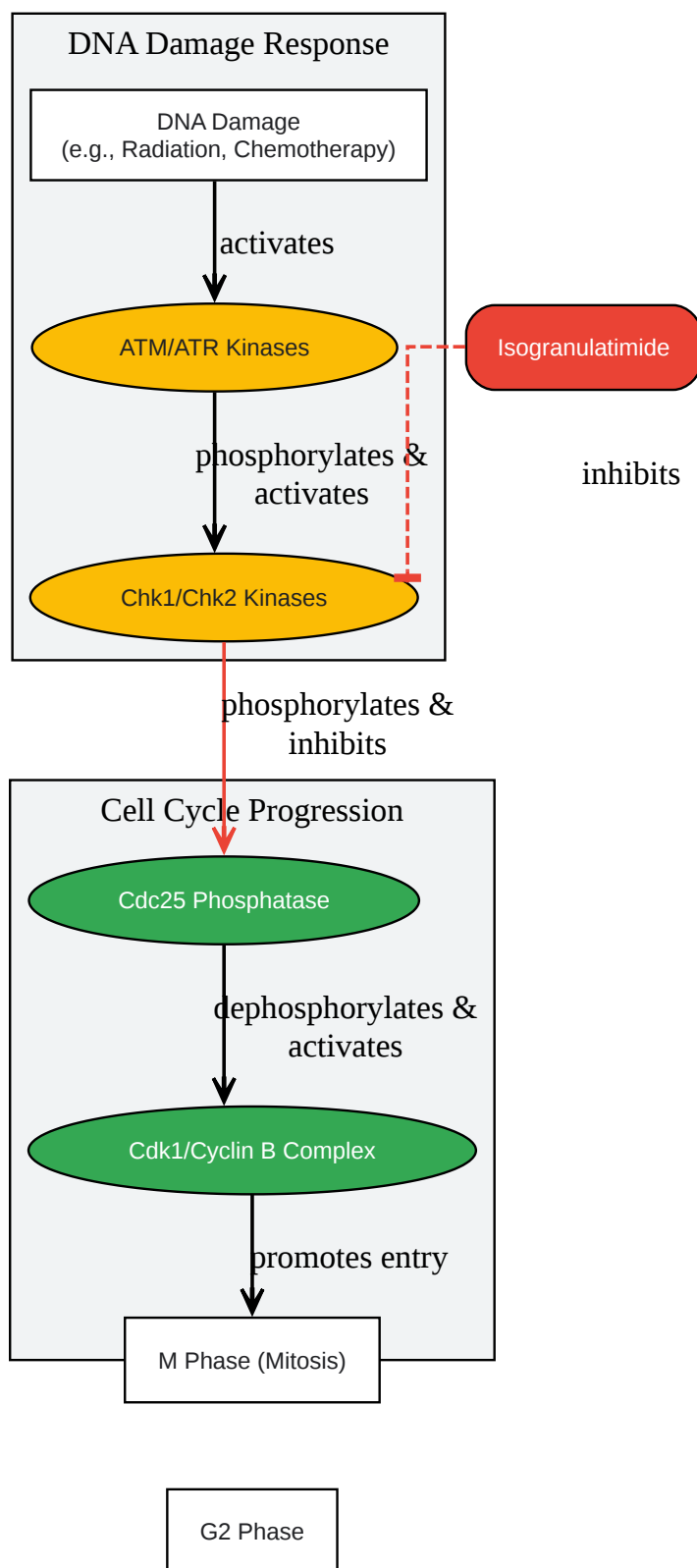
- Preparation of 3-indolylglyoxylyl chloride: To a solution of indole (1.0 eq) in anhydrous diethyl ether at 0 °C, add oxalyl chloride (1.1 eq) dropwise. Stir the resulting mixture at 0 °C for 1 hour and then at room temperature for 2 hours. The formation of a yellow precipitate indicates the product.
- Filtration and drying: Filter the precipitate under a nitrogen atmosphere, wash with cold diethyl ether, and dry under vacuum to yield 3-indolylglyoxylyl chloride.
- Reaction with imidazole: To a solution of imidazole (2.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 3-indolylglyoxylyl chloride (1.0 eq) in THF dropwise.
- Reaction completion and workup: Stir the reaction mixture at room temperature for 12 hours. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford isodidemnimide A.

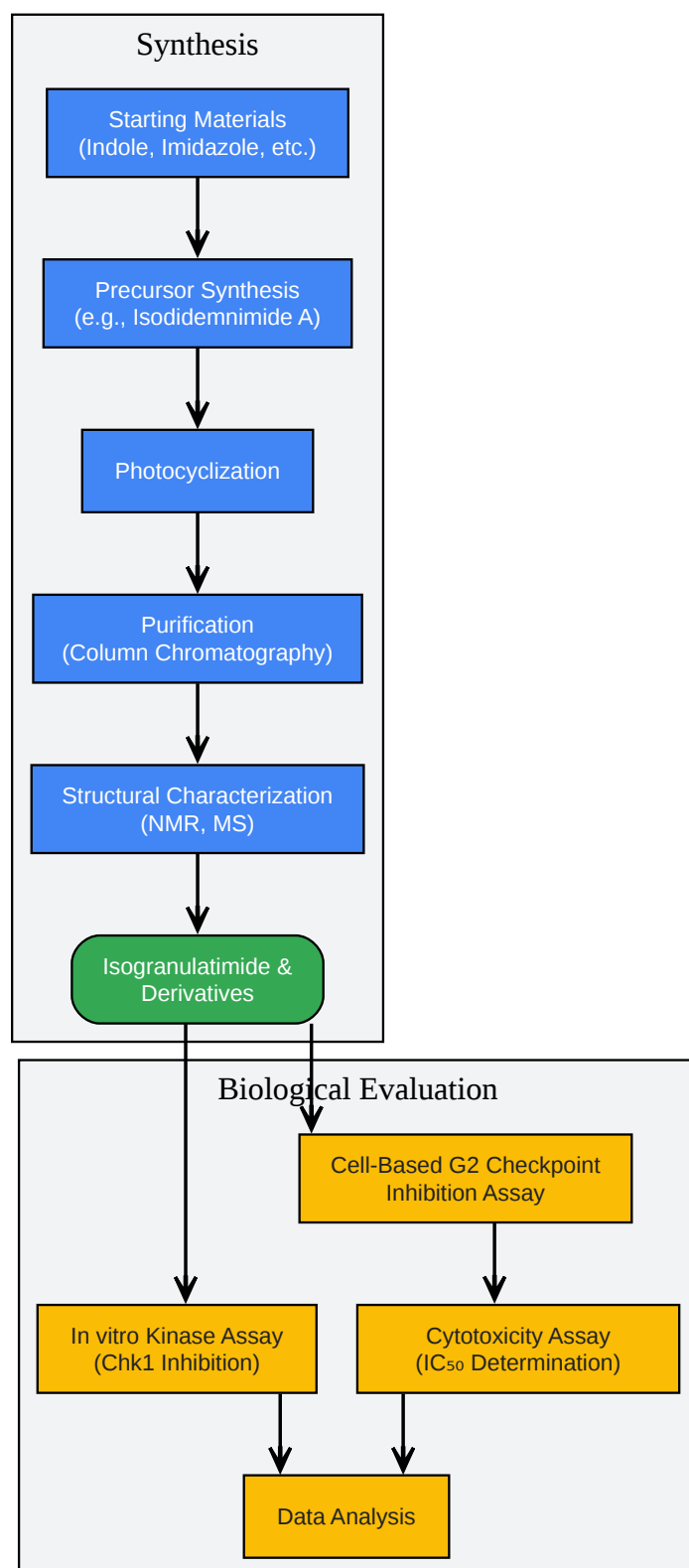
## Protocol 2: Photocyclization to Isogranulatimide

- Preparation of the reaction mixture: Dissolve isodidemnimide A (1.0 eq) in acetonitrile (MeCN) in a quartz reaction vessel.
- Photolysis: Irradiate the solution with a medium-pressure mercury lamp at room temperature for 4-6 hours, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting material.
- Solvent removal and purification: Remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield **isogranulatimide** as a yellow solid.

## Mandatory Visualizations

## Signaling Pathway





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